molecular formula C18H12N2OS B290021 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol

3,4-Diphenylthieno[2,3-c]pyridazine-5-ol

Cat. No. B290021
M. Wt: 304.4 g/mol
InChI Key: NXVOPFJBDOQYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diphenylthieno[2,3-c]pyridazine-5-ol, also known as DPTP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DPTP has a unique structure that allows it to interact with biological systems in a specific manner, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol is not fully understood, but it is believed to involve interactions with specific proteins and enzymes in biological systems. In cancer cells, 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of certain enzymes involved in cell survival. In neurodegenerative diseases, 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol has been studied for its ability to inhibit the aggregation of proteins such as amyloid beta and alpha-synuclein, which are believed to play a role in disease progression.
Biochemical and Physiological Effects
3,4-Diphenylthieno[2,3-c]pyridazine-5-ol has been shown to have a variety of biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol has been studied for its ability to inhibit protein aggregation and protect against oxidative stress. In materials science, 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol has been investigated for its ability to form thin films with specific electronic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol in lab experiments is its unique structure, which allows for specific interactions with biological systems. Additionally, 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol has been shown to have a variety of potential applications, making it a versatile compound for research. However, one limitation of using 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol is its relatively complex synthesis method, which may limit its accessibility for some researchers.

Future Directions

There are many potential future directions for research involving 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol. In medicinal chemistry, further studies could focus on optimizing the structure of 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol for specific applications, such as targeting specific types of cancer cells. In biochemistry, future research could investigate the interactions between 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol and specific proteins and nucleic acids in more detail. In materials science, future studies could focus on developing new applications for 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol-based thin films, such as in energy storage or sensing devices. Overall, 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol is a promising compound for future research in a variety of fields.

Synthesis Methods

The synthesis of 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol involves several steps, including the reaction of 2-cyanobenzothiazole with hydrazine hydrate, followed by the reaction with 2-bromo-1,3-diphenylpropane to form the thieno[2,3-c]pyridazine ring system. The final step involves the oxidation of the thieno[2,3-c]pyridazine ring to form 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol.

Scientific Research Applications

3,4-Diphenylthieno[2,3-c]pyridazine-5-ol has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol has been studied for its potential as an anticancer agent, as well as its ability to inhibit certain enzymes involved in the progression of diseases such as Alzheimer's and Parkinson's. In biochemistry, 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol has been investigated for its interactions with proteins and nucleic acids, as well as its potential as a fluorescent probe. In materials science, 3,4-Diphenylthieno[2,3-c]pyridazine-5-ol has been studied for its ability to form thin films for use in electronic devices.

properties

Molecular Formula

C18H12N2OS

Molecular Weight

304.4 g/mol

IUPAC Name

3,4-diphenylthieno[2,3-c]pyridazin-5-ol

InChI

InChI=1S/C18H12N2OS/c21-14-11-22-18-16(14)15(12-7-3-1-4-8-12)17(19-20-18)13-9-5-2-6-10-13/h1-11,21H

InChI Key

NXVOPFJBDOQYFF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=CSC3=NN=C2C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CSC3=NN=C2C4=CC=CC=C4)O

Origin of Product

United States

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